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Uridine 5'-diphosphate disodium salt hydrate -

Uridine 5'-diphosphate disodium salt hydrate

Catalog Number: EVT-7937625
CAS Number:
Molecular Formula: C9H14N2Na2O13P2
Molecular Weight: 466.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridine 5'-diphosphate disodium salt hydrate is a nucleotide compound that plays a crucial role in various biochemical processes, particularly in carbohydrate metabolism and nucleotide synthesis. It is a derivative of uridine, which is a nucleoside made up of the nitrogenous base uracil and the sugar ribose. The disodium salt form enhances its solubility in biological systems, making it more accessible for various applications.

Source

Uridine 5'-diphosphate disodium salt hydrate can be synthesized from uridine 5'-triphosphate through enzymatic or chemical methods. It is also available commercially from various suppliers, including Sigma-Aldrich and Cayman Chemical, which provide high-purity forms suitable for research and pharmaceutical applications .

Classification

This compound is classified as a nucleotide diphosphate. It is involved in several biochemical pathways, particularly those related to glycosylation reactions and the synthesis of glycoproteins and glycolipids. Additionally, it acts as a substrate for various enzymes, including glycosyltransferases.

Synthesis Analysis

Methods

Uridine 5'-diphosphate disodium salt hydrate can be synthesized through both enzymatic and chemical methods. The enzymatic approach typically involves the phosphorylation of uridine 5'-monophosphate using specific kinases, such as nucleoside diphosphate kinase or other phosphotransferases . Chemical synthesis may involve the use of phosphoric acid derivatives to facilitate the formation of the diphosphate linkage.

Technical Details

  1. Enzymatic Synthesis:
    • Enzymes Used: Nucleoside diphosphate kinase.
    • Reaction Conditions: Typically performed in buffered solutions at physiological pH to maintain enzyme activity.
    • Yield: High yields can be achieved with proper enzyme concentrations and reaction times.
  2. Chemical Synthesis:
    • Reagents: Phosphorylating agents such as phosphoric anhydride.
    • Conditions: Requires careful control of pH and temperature to avoid hydrolysis of the product.
Molecular Structure Analysis

Structure

The molecular formula of uridine 5'-diphosphate disodium salt hydrate is C9H12N2Na2O12P2C_9H_{12}N_2Na_2O_{12}P_2 with a molecular weight of approximately 368.15 g/mol. The structure features two phosphate groups linked to the ribose sugar, which is attached to the uracil base.

Data

  • CAS Number: 27821-45-0
  • PubChem CID: 11957711
  • Appearance: Typically appears as a white to off-white powder or crystalline solid .
Chemical Reactions Analysis

Reactions

Uridine 5'-diphosphate disodium salt can participate in several biochemical reactions:

  1. Glycosylation Reactions: Acts as a donor of uridine residues in the synthesis of glycoproteins.
  2. Phosphorylation Reactions: Involved in energy transfer processes within cells.

Technical Details

  • The compound can undergo hydrolysis under acidic or alkaline conditions, resulting in uridine monophosphate and inorganic phosphate.
  • It can also react with various sugars to form nucleotide sugars, which are crucial for polysaccharide biosynthesis.
Mechanism of Action

Process

The mechanism of action primarily involves the transfer of the uridine moiety to acceptor molecules during glycosylation reactions. This process is catalyzed by glycosyltransferases, which facilitate the formation of glycosidic bonds between carbohydrates and proteins or lipids.

Data

  • Enzyme Specificity: Different glycosyltransferases exhibit specificity for substrates, influencing the type of glycosidic bonds formed.
  • Biological Significance: The action of uridine 5'-diphosphate disodium salt is critical in cell signaling and the structural integrity of glycoconjugates.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water, facilitating its use in biological assays.
  • Stability: Sensitive to heat; should be stored at low temperatures (0-10°C) to maintain stability .

Chemical Properties

  • pH Stability: Stable at neutral pH but can degrade under extreme pH conditions.
  • Purity: Commercial preparations typically have a purity greater than 98%, ensuring reliability for research applications.
Applications

Scientific Uses

Uridine 5'-diphosphate disodium salt hydrate has several applications in scientific research:

  1. Biochemical Research: Used extensively in studies involving nucleotide metabolism and enzyme kinetics.
  2. Pharmaceutical Development: Serves as a substrate for drug discovery programs focused on targeting glycosylation pathways.
  3. Cell Biology: Employed in assays to study cell signaling mechanisms mediated by nucleotide sugars.
Biochemical Mechanisms and Signaling Pathways Involving UDP-Na₂·xH₂O

Role as a Native Agonist of P2Y6 Receptors in Cellular Communication

Uridine 5'-diphosphate disodium salt hydrate (UDP-Na₂·xH₂O) functions as a potent and selective endogenous agonist for the P2Y6 purinergic receptor. This receptor, a Gq-protein-coupled receptor (GPCR), exhibits high sensitivity to UDP, with half-maximal effective concentration (EC50) values of 300 nM (pEC50 = 6.52) in human cellular models [2] [6]. Upon UDP binding, P2Y6 undergoes conformational changes that trigger the dissociation of Gq subunits, subsequently activating phospholipase Cβ (PLCβ). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) [3] [7]. IP3 mobilizes calcium ions (Ca²⁺) from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC), collectively regulating downstream effectors such as nuclear factor of activated T-cells (NFAT). The specificity of UDP for P2Y6 is notable, as evidenced by antagonist studies using MRS2578, which abolishes UDP-mediated signaling [7] [10]. This pathway is critical in immune and neural cells, where UDP serves as a damage-associated molecular pattern (DAMP) released during cellular stress to coordinate intercellular communication [3] [8].

Table 1: P2Y Receptor Selectivity Profile of UDP-Na₂·xH₂O

Receptor SubtypeUDP AffinityPrimary Signaling PathwayCellular Response
P2Y6High (EC50: 300 nM)Gq-PLCβ-IP3/DAGCalcium flux, PKC activation
P2Y14Competitive antagonismGi/o-cAMP inhibitionInhibition of adenylyl cyclase
Other P2Y receptorsNegligibleNot applicableNo significant activation

Modulation of GPR105 Receptor Activity and Implications for Signal Transduction

Beyond P2Y6, UDP-Na₂·xH₂O modulates GPR105 (P2Y14), albeit as a competitive antagonist rather than an agonist. In human cellular systems, UDP exhibits a pEC50 of 7.28 for GPR105 antagonism, disrupting UDP-glucose-mediated signaling [2] [8]. GPR105 typically couples to Gi/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) production. UDP’s antagonism at this receptor indirectly potentiates cAMP-dependent pathways, influencing metabolic processes such as glycogen synthesis and inflammatory mediator release [6] [8]. This duality in UDP’s receptor interactions—agonist at P2Y6 and antagonist at GPR105—creates a nuanced regulatory network for nucleotide-driven signaling. The antagonism may fine-tune immunometabolic responses, particularly in macrophages where both receptors coordinate chemokine production and cell migration [8] [10]. Species-specific differences exist, however, as UDP does not antagonize rat GPR105, highlighting evolutionary divergence in purinergic signaling [2].

UDP-Dependent Activation of Rho-Signaling via Guanine Nucleotide Exchange Factors (GEFs)

UDP-Na₂·xH₂O directly influences cytoskeletal dynamics and cell motility through Rho GTPase activation. The P2Y6 receptor, upon UDP binding, recruits and activates guanine nucleotide exchange factors (GEFs) such as p115-RhoGEF [3] [8]. These GEFs catalyze the exchange of GDP for GTP on Rho-family GTPases (e.g., RhoA, Rac1, Cdc42), transitioning them to their active states. GTP-bound RhoA then engages effectors like Rho-associated kinase (ROCK), which phosphorylates myosin light chains and modulates actin polymerization. This pathway drives critical cellular processes including:

  • Cell migration: Coordinated actin reorganization enables chemotaxis in immune cells.
  • Phagocytosis: Membrane remodeling facilitates pathogen engulfment by macrophages.
  • Cytokinesis: Rho-mediated contractility supports cell division [3] [8].In microglia, UDP-triggered Rho signaling accelerates chemokinesis during neuroinflammatory responses. Disruption of this pathway with Rho inhibitor C3 exoenzyme or ROCK inhibitor Y-27632 abolishes UDP-directed cell migration, confirming its centrality [3] [7].

Chemotactic Signaling in Microglial Cells During Neuroinflammation and Neuronal Damage

UDP-Na₂·xH₂O serves as a potent chemoattractant in the central nervous system (CNS), particularly under neuroinflammatory conditions. Neuronal damage releases UDP into the extracellular space, activating P2Y6 receptors on microglia and astrocytes [3] [7]. This activation induces rapid and sustained chemokine expression:

  • Transcriptional activation: Within 15–30 minutes, UDP upregulates genes encoding CCL2 (MCP-1) and CCL3 (MIP-1α) via the calcineurin-NFAT pathway. Microglia exhibit early-phase CCL2 release (1–3 hours), while astrocytes generate prolonged secretion (>6 hours), amplifying monocyte recruitment [7] [10].
  • Signal transduction: UDP binding triggers PLCβ-mediated Ca²⁺ flux, activating calcineurin phosphatase. This dephosphorylates NFATc1/c2 transcription factors, enabling their nuclear translocation and chemokine gene promotion [7].
  • Functional outcomes: In murine peritonitis models, UDP injection enhances monocyte/macrophage infiltration and bacterial clearance [10]. Similarly, embryonic retinal explants treated with UDP exhibit accelerated microglial migration into injury sites [3] [7].

Table 2: Chemotactic Effects of UDP-Na₂·xH₂O in Neural and Immune Cells

Cell TypeKey Chemokines InducedKineticsFunctional Outcome
MicrogliaCCL2, CCL3Early phase (≤3 hours)Recruitment to neuronal damage
AstrocytesCCL2 (high output)Sustained (>6 hours)Monocyte transmigration
Peritoneal macrophagesCCL2Dose-dependentBacterial clearance in vivo

This chemotactic cascade positions UDP as a critical damage signal that bridges initial injury to targeted immune responses in the CNS. Blocking P2Y6 with MRS2578 or NFAT inhibitors (e.g., cyclosporin A) suppresses microglial infiltration, highlighting the therapeutic potential of this pathway [7] [10].

Table 3: Chemical Identifiers of Uridine 5'-diphosphate disodium salt hydrate

PropertyValue
Systematic NameDisodium [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate hydrate
SynonymsUDP-Na₂; UDP disodium salt; Uridine 5'-diphosphoric acid disodium salt
CAS Number27821-45-0 (anhydrous)
Molecular FormulaC₉H₁₂N₂Na₂O₁₂P₂·xH₂O
Molecular Weight448.12 g/mol (anhydrous basis)
Biological SourceSynthetic
Purity≥96.0% (HPLC) [3]
Storage-20°C, sealed, moisture-sensitive [6]
SolubilitySlightly soluble in water (100 mg/mL yields 223.15 mM solution) [2]
Key Receptor TargetsP2Y6 (agonist), P2Y14/GPR105 (antagonist)

Properties

Product Name

Uridine 5'-diphosphate disodium salt hydrate

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;hydrate

Molecular Formula

C9H14N2Na2O13P2

Molecular Weight

466.14 g/mol

InChI

InChI=1S/C9H14N2O12P2.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

RHBXRWOXLRCWIZ-LLWADOMFSA-L

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+]

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